3-Methyl-3-phenylbutan-1-ol

Descripción

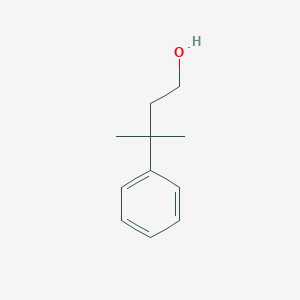

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-3-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQOAXMSQIXWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944022 | |

| Record name | 3-Methyl-3-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-74-4 | |

| Record name | NSC29901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 3 Phenylbutan 1 Ol

Classical and Established Synthetic Approaches

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds, and it is frequently employed in the synthesis of alcohols. The synthesis of 3-Methyl-3-phenylbutan-1-ol can be achieved through the reaction of a suitable Grignard reagent with an appropriate electrophile. One common approach involves the reaction of a Grignard reagent with an epoxide. For instance, the reaction of benzylmagnesium halide with isobutylene (B52900) oxide can produce 2-methyl-4-phenylbutan-2-ol, a structural isomer of the target compound. A more direct route to this compound involves the reaction of a phenylmagnesium halide with an appropriate oxirane or aldehyde. For example, reacting phenylmagnesium bromide with 3-methylbutanal (B7770604) would yield 3-methyl-1-phenylbutan-1-ol (B3106074), another structural isomer. doubtnut.com To obtain the desired this compound, a Grignard reagent derived from a C4 alcohol precursor is reacted with a phenyl ketone. Specifically, the Grignard reagent is prepared from 1-bromo-2-methylpropan-2-ol, which is then reacted with benzaldehyde (B42025) to form 3-methyl-1-phenylbutan-1,3-diol. chegg.com A more direct Grignard synthesis of this compound involves the reaction of 2-methyl-2-phenylpropylmagnesium chloride with formaldehyde. dissertation.com This method directly introduces the hydroxymethyl group at the desired position.

A related approach involves the reaction of a Grignard reagent with an aldehyde, such as the reaction of 2-methylpropane-1-magnesium bromide with benzaldehyde to synthesize 1-phenyl-3-methyl-1-butanol. chegg.com Furthermore, the reaction of phenylmagnesium bromide with 3-methylbutanal leads to the formation of 3-methyl-1-phenylbutan-1-ol. doubtnut.com

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. This reaction is regioselective, proceeding in an anti-Markovnikov manner, where the hydroxyl group adds to the less substituted carbon of the double bond. This method provides a complementary approach to the synthesis of alcohols compared to hydration or oxymercuration-demercuration reactions.

For the synthesis of this compound, the hydroboration-oxidation of 3-methyl-3-phenyl-1-butene (B95267) would be the most direct route. The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond of the alkene, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base. scribd.com This sequence results in the formation of the primary alcohol, this compound, with the hydroxyl group on the terminal carbon. scribd.com

The hydroboration reaction can be catalyzed by transition metals, such as rhodium, which can influence the regioselectivity and efficiency of the process. uni-duesseldorf.de The choice of the borane reagent and reaction conditions can also be optimized to achieve high yields and selectivity. For instance, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) can offer improved regioselectivity for the hydroboration of certain alkenes. uni-duesseldorf.de Isomerization of the organoborane intermediate can occur, leading to a mixture of products, but conditions can often be controlled to favor the desired isomer. researchgate.net

The table below summarizes the key aspects of the hydroboration-oxidation of 3-methyl-3-phenyl-1-butene for the synthesis of this compound.

| Starting Material | Reagents | Key Features | Product |

| 3-Methyl-3-phenyl-1-butene | 1. Borane-tetrahydrofuran (BH3·THF) 2. Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH) | Anti-Markovnikov addition of water across the double bond. | This compound |

Advanced and Stereoselective Synthesis of this compound

Enantioselective Syntheses and Chiral Resolution Strategies

The synthesis of enantiomerically pure this compound is of significant interest due to the presence of a chiral center at the C3 position. Various strategies have been developed to achieve this, including enantioselective synthesis and chiral resolution of racemic mixtures.

Enantioselective Synthesis:

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. For example, iridium-catalyzed asymmetric hydrogenation of allylic alcohols can produce chiral tertiary alcohols with high enantioselectivity. diva-portal.org While not directly applied to this compound in the provided sources, this methodology could potentially be adapted. Ruthenium-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been shown to produce chiral alcohols with high enantiomeric excess (ee). rsc.org

Chiral Resolution Strategies:

Chiral resolution is a common method for separating enantiomers from a racemic mixture. smolecule.com

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols and their esters. researchgate.net For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used in the enantioselective acylation of racemic alcohols. acs.orgsci-hub.se The efficiency and selectivity of lipase-catalyzed resolution can be influenced by the acyl donor and reaction conditions. researchgate.net Low-temperature lipase-catalyzed transesterification has been shown to enhance enantioselectivity in the resolution of certain primary alcohols. nih.gov

Baeyer-Villiger Monooxygenase (BVMO)-Mediated Resolution: BVMOs can be used for the kinetic resolution of racemic ketones, which can then be converted to the corresponding chiral alcohols.

The table below provides an overview of different chiral resolution strategies.

| Method | Enzyme/Catalyst | Substrate | Key Findings |

| Lipase-catalyzed hydrolysis | Lipase | 2-phenyl-1-propanol | E-values up to 66, ee up to 95%. researchgate.net |

| Lipase-catalyzed transesterification | Candida antarctica lipase B (CAL-B) | Racemic alcohols | High enantioselectivity (E > 200). acs.org |

| Low-temperature lipase-catalyzed transesterification | Lipase QLM | (±)-2-methyl-2-nitrobut-3-en-1-ol | Enhanced enantioselectivity at lower temperatures. nih.gov |

| BVMO-mediated oxidation | Phenylacetone monooxygenase (PAMO) | 3-(3-methylphenyl)butan-2-one | High enantioselectivity (E = 119). |

Synthesis of Deuterated and Isotopically Labeled Analogs

The synthesis of deuterated and isotopically labeled analogs of this compound is valuable for mechanistic studies and as internal standards in analytical methods. biosynth.comresearchgate.net

One approach to introduce deuterium (B1214612) is through the use of deuterated reagents. For example, deuterated cations can be used in the synthesis to replace hydrogen ions. biosynth.com Another method involves the reduction of a suitable precursor with a deuterium source. The synthesis of deuterated compounds can also be achieved through the reduction of a carbonyl group with a deuterated reducing agent. For instance, the reduction of a ketone with sodium borodeuteride (NaBD4) would introduce a deuterium atom at the newly formed carbinol center.

The synthesis of 2-(Benzyl(methyl)amino)-2-phenylbutan-1-ol-d₅ has been reported, indicating that methods for introducing multiple deuterium atoms into related structures exist. medchemexpress.com Isotope labeling experiments using D₂O can also be performed to study reaction mechanisms, such as the visible-light-mediated anti-Markovnikov oxidation of alkenes. amazonaws.com

Catalytic Approaches for Alcohol Synthesis

Modern catalytic methods offer efficient and selective routes for the synthesis of alcohols. ijrpr.com These approaches often provide advantages in terms of milder reaction conditions, higher yields, and improved sustainability compared to classical stoichiometric methods. numberanalytics.comrsc.org

Catalytic Hydrogenation: Asymmetric hydrogenation catalyzed by transition metal complexes (e.g., iridium, rhodium, ruthenium) is a powerful method for producing enantiomerically enriched alcohols. diva-portal.orgrsc.orgacs.org For example, iridium-catalyzed asymmetric hydrogenation of ketones can yield chiral alcohols with excellent enantioselectivities. acs.org

Tandem Catalytic Reactions: Innovative methods involving tandem catalytic reactions have been developed for the synthesis of long-chain alcohols from simple starting materials like methanol (B129727) and olefins. mpg.de These systems can combine multiple reaction steps, such as dehydrogenation, hydroformylation, and hydrogenation, in a one-pot process. mpg.de

Multicatalysis: The use of multiple catalysts in a single reaction vessel can enable complex transformations and unlock new synthetic pathways. rsc.org This approach allows for the sequential functionalization of molecules with high selectivity. rsc.org

Catalytic Nucleophilic Substitution: Transition metal catalysis can be employed for the nucleophilic substitution of alcohols, providing a green chemistry approach with water as the only byproduct. researchgate.net

The table below highlights some modern catalytic approaches for alcohol synthesis.

| Catalytic Approach | Catalyst System | Transformation | Key Advantages |

| Asymmetric Hydrogenation | Iridium/PNN ligands | Ketones to chiral alcohols | High yields and enantioselectivities. acs.org |

| Tandem Catalysis | Manganese and Rhodium complexes | Methanol and olefins to long-chain alcohols | Atom-efficient and sustainable. mpg.de |

| Multicatalysis | Iridium and Ruthenium catalysts | (Homo)allylic alcohols to secondary benzylic alcohols | One-pot process with high enantioselectivity. rsc.org |

Chemical Reactivity and Transformation Pathways of 3 Methyl 3 Phenylbutan 1 Ol

Rearrangement Reactions Involving the Butanol Scaffold

The carbon skeleton of 3-methyl-3-phenylbutan-1-ol is susceptible to rearrangement under specific conditions, particularly in the presence of acid or upon generation of a carbocation intermediate. These reactions often involve the migration of a methyl or phenyl group to a neighboring electron-deficient center.

The semi-pinacol rearrangement is a characteristic reaction for substrates that can form a carbocation adjacent to a carbon atom bearing a hydroxyl group. In the context of this compound derivatives, this pathway is prominently featured in halogenative rearrangements. For instance, an enantioselective halogenative semi-pinacol rearrangement has been documented, indicating a stereodivergent reaction pathway is possible on a racemic mixture. lookchem.com This type of transformation typically involves the activation of an adjacent functional group (like an alkene) by a halogen, which then induces a 1,2-migration of a group (methyl or phenyl) from the quaternary center to form a new carbonyl compound.

Under strong acid catalysis, this compound can undergo dehydration to form an initial primary carbocation. This unstable intermediate rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift or, more significantly, through the migration of a methyl or phenyl group. Research on related arylpentanols demonstrates that acid-catalyzed cyclialkylation is a common pathway. researchgate.net For this compound, protonation of the hydroxyl group followed by loss of water would generate a primary carbocation. A subsequent 1,2-hydride shift is unlikely. Instead, the molecule can undergo rearrangement driven by the formation of a more stable benzylic tertiary carbocation. For example, a reaction involving 2,3-dimethyl-2-phenylbutan-1-ol under acidic conditions proceeds via a shift of an isopropyl group, stabilized by the phenyl group, to form a more stable carbocation intermediate. stackexchange.com Similar rearrangements involving phenyl or methyl migration can lead to the formation of various isomeric alkenes or, through intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), can result in cyclized products such as substituted indanes. researchgate.netnsf.gov

Interactive Table: Acid-Catalyzed Rearrangement Products

| Starting Material Analogue | Catalyst/Conditions | Key Intermediate | Major Product(s) |

| 2,3-dimethyl-2-phenylbutan-1-ol | Concentrated H₂SO₄, Heat | Tertiary Carbocation (via Isopropyl Shift) | Rearranged Alkenes |

| 2,4-dimethyl-2-phenylpentan-3-ol | Acid | Tertiary Carbocation | trans-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene |

| 2-(pyridin-4-yl)propan-2-ol | Triflic Acid, Benzene | Dication (via Charge Migration) | 4-(2-phenylpropan-2-yl)pyridine |

Derivatization and Functional Group Interconversions

The primary alcohol functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

The conversion of this compound to its isomer, 3-methyl-3-phenylbutan-2-ol, is not a direct process but can be achieved through a multi-step synthetic sequence. chegg.com A plausible route involves:

Dehydration: Acid-catalyzed dehydration of the primary alcohol to form the corresponding alkene, 3-methyl-3-phenyl-1-butene (B95267). Due to the potential for rearrangement, reaction conditions must be carefully controlled to favor the E1 or E2 elimination pathway that yields the desired alkene without significant skeletal rearrangement.

Hydration: Subsequent hydration of the alkene intermediate. Following Markovnikov's rule, the acid-catalyzed hydration (e.g., using dilute sulfuric acid) of 3-methyl-3-phenyl-1-butene would add the hydroxyl group to the more substituted carbon of the double bond, yielding the tertiary alcohol 2-methyl-2-phenylbutan-2-ol, not the desired secondary alcohol. Therefore, an anti-Markovnikov hydration method, such as hydroboration-oxidation, would be required. This two-step process would add the hydroxyl group to the less substituted carbon, regioselectively yielding the target 3-methyl-3-phenylbutan-2-ol. chegg.com

The hydroxyl group of this compound can be replaced by a halogen atom through various established methods for primary alcohols.

Chlorination: Reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can convert the alcohol into 1-chloro-3-methyl-3-phenylbutane.

Bromination: Similarly, treatment with phosphorus tribromide (PBr₃) would yield 1-bromo-3-methyl-3-phenylbutane.

These reactions typically proceed via an Sₙ2 mechanism. Furthermore, as mentioned, halogenative semi-pinacol rearrangements can produce halogenated ketones from related unsaturated precursors. lookchem.com Research on similar structures also shows that electrophilic fluorinating agents can convert aryl-alkyl substituted tertiary alcohols into vicinal fluorohydrins. psu.edu While this compound is a primary alcohol, its derivatives could potentially undergo such transformations.

The primary alcohol group is readily susceptible to oxidation.

Oxidation:

Controlled oxidation using mild reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) will yield the corresponding aldehyde, 3-methyl-3-phenylbutanal. lookchem.com

The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the intermediate aldehyde to the carboxylic acid, 3-methyl-3-phenylbutanoic acid.

Reductive Transformations:

The alcohol functional group itself is already in a reduced state and cannot be further reduced without cleaving the C-O bond.

However, the aromatic phenyl group can be reduced. Catalytic hydrogenation of this compound using a catalyst like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under pressure would reduce the phenyl ring to a cyclohexyl ring, yielding 3-methyl-3-cyclohexylbutan-1-ol.

Alternatively, derivatives such as the aldehyde or carboxylic acid obtained from oxidation can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). thieme-connect.com

Interactive Table: Derivatization Reactions

| Reaction Type | Reagent(s) | Product |

| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | 3-methyl-3-phenylbutanal |

| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | 3-methyl-3-phenylbutanoic acid |

| Chlorination | Thionyl chloride (SOCl₂) | 1-chloro-3-methyl-3-phenylbutane |

| Bromination | Phosphorus tribromide (PBr₃) | 1-bromo-3-methyl-3-phenylbutane |

| Aromatic Ring Reduction | H₂, Rh/C or RuO₂ | 3-methyl-3-cyclohexylbutan-1-ol |

Formation of Esters and Other Functionalized Derivatives

The primary alcohol functional group in this compound is a key site for various chemical transformations, allowing for the synthesis of a range of esters and other functionalized derivatives. These reactions are fundamental in modifying the compound's physical and chemical properties.

One of the most common transformations of this compound is its conversion to esters. This can be achieved through several standard esterification methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable route. Alternatively, for higher yields and milder reaction conditions, acyl chlorides or carboxylic anhydrides can be used. For instance, the reaction of this compound with an acyl chloride, such as 3-methyl-3-phenyl-butyryl chloride lookchem.com, in the presence of a base like pyridine, would yield the corresponding ester. Similarly, transesterification reactions, potentially catalyzed by enzymes like lipase (B570770), can produce specific esters, a method noted for the related compound 3-phenyl-1-butanol (B1593598) which undergoes enantioselective transesterification. chemicalbook.com

Beyond esterification, the primary alcohol group can be oxidized to form other important functionalized derivatives. Mild oxidation of this compound would yield the corresponding aldehyde, 3-methyl-3-phenyl-butanal. lookchem.com Further oxidation under stronger conditions would lead to the formation of 3-methyl-3-phenylbutanoic acid. lookchem.com These oxidized products serve as versatile intermediates for further synthetic modifications. For example, the aldehyde can undergo reactions typical of its functional group, such as reductive amination or the Wittig reaction, to introduce further complexity into the molecular structure.

The following table summarizes some of the key functionalized derivatives obtainable from this compound and the general reaction conditions.

| Derivative Name | Class of Compound | Reagent(s) | General Conditions |

| 3-Methyl-3-phenylbutyl acetate | Ester | Acetic anhydride (B1165640) or Acetyl chloride | Base catalyst (e.g., pyridine) or acid catalyst |

| 3-Methyl-3-phenylbutyl benzoate | Ester | Benzoyl chloride | Base catalyst (e.g., pyridine) |

| 3-Methyl-3-phenyl-butanal | Aldehyde | Mild oxidizing agent (e.g., PCC) | Anhydrous conditions |

| 3-Methyl-3-phenylbutanoic acid | Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4, H2CrO4) | Aqueous, often with heat |

Intramolecular Cyclization Reactions

The structure of this compound, featuring a phenyl ring and an alcohol functional group separated by a flexible alkyl chain, makes it a prime candidate for intramolecular cyclization reactions. biosynth.com These reactions, typically acid-catalyzed, lead to the formation of new cyclic structures, most notably chromane (B1220400) and tetralin derivatives.

The most prominent cyclization pathway is an intramolecular Friedel-Crafts alkylation. beilstein-journals.orgmasterorganicchemistry.com In the presence of a strong acid, such as sulfuric acid or a Lewis acid like iron(III) triflate, the hydroxyl group of this compound is protonated, forming a good leaving group (water). scispace.comresearchgate.net Departure of the water molecule generates a primary carbocation. This carbocation can then undergo a hydride shift to form a more stable tertiary carbocation at the carbon bearing the phenyl group and two methyl groups.

This tertiary carbocation is a potent electrophile that can be attacked by the electron-rich phenyl ring. The electrophilic attack can occur at the ortho position of the phenyl group, leading to the formation of a six-membered ring. Subsequent deprotonation re-aromatizes the phenyl ring and yields the final cyclized product. Depending on the precise reaction conditions and the stability of the intermediates, the primary product of this intramolecular cycloalkylation is 1,1,4-trimethyl-1,2,3,4-tetrahydronaphthalene .

Recent research has highlighted the use of specific catalysts, such as iron(III) catalysts, to facilitate intramolecular substitutions of alcohols, leading to the formation of various heterocyclic compounds, including chromane derivatives. scispace.comresearchgate.net While the direct cyclization of this compound to a chromane is less direct due to the carbon skeleton, related structures can undergo such transformations. These catalyzed reactions offer a pathway to enantioenriched cyclic products, which are of significant interest in medicinal and agricultural chemistry. scispace.com

The table below outlines the key intramolecular cyclization product of this compound.

| Product Name | Class of Compound | Catalyst/Reagent | Key Reaction Type |

| 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene | Tetralin Derivative | Strong acid (e.g., H₂SO₄, Fe(OTf)₃) | Intramolecular Friedel-Crafts Alkylation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 3-Methyl-3-phenylbutan-1-ol. The expected signals would correspond to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the butanol chain, the methyl protons, and the hydroxyl proton. The chemical shift, integration, and multiplicity of each signal would be key to the structural assignment.

Hypothetical ¹H NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.70 | Triplet | 2H | -CH₂-OH |

| 2.05 | Triplet | 2H | -C(CH₃)₂-CH₂- |

| 1.60 | Singlet | 1H | -OH |

| 1.35 | Singlet | 6H | -C(CH₃)₂- |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, or attached to an oxygen atom).

Hypothetical ¹³C NMR Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 | C (quaternary, aromatic) |

| 128.4 | CH (aromatic) |

| 126.9 | CH (aromatic) |

| 125.5 | CH (aromatic) |

| 60.5 | -CH₂-OH |

| 48.0 | -C(CH₃)₂-CH₂- |

| 37.0 | -C(CH₃)₂- |

| 29.0 | -C(CH₃)₂- |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to establish the sequence of protons in the butanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the entire molecular structure, including the connection of the phenyl group and the butanol chain to the quaternary carbon.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds and the loss of functional groups.

Hypothetical Major Fragments in the EI Mass Spectrum of this compound (Note: The following data is illustrative and not based on experimental results.)

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 131 | [M - CH₃ - H₂O]⁺ |

| 119 | [C₉H₁₁]⁺ (loss of C₂H₅O) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₆O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Ion Mobility Spectrometry and Collision Cross Section (CCS) Measurements

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion. When coupled with mass spectrometry, it allows for the determination of the collision cross section (CCS), a key parameter reflecting the three-dimensional structure of an ion in the gas phase.

For this compound, predicted CCS values have been calculated for various adducts, offering insights into their theoretical ion mobility. These predictions, available through databases such as PubChem, are derived from computational modeling and serve as a valuable reference in the absence of experimental data. The predicted CCS values for different ionic forms of this compound are presented in the table below. nih.govuni.lu It is important to note that these are theoretical values and experimental verification is required for confirmation.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.12740 | 137.0 |

| [M+Na]⁺ | 187.10934 | 143.6 |

| [M-H]⁻ | 163.11284 | 139.1 |

| [M+NH₄]⁺ | 182.15394 | 157.2 |

| [M+K]⁺ | 203.08328 | 141.3 |

| [M+H-H₂O]⁺ | 147.11738 | 132.0 |

| [M+HCOO]⁻ | 209.11832 | 158.1 |

| [M+CH₃COO]⁻ | 223.13397 | 177.1 |

| [M]⁺ | 164.11957 | 136.8 |

| [M]⁻ | 164.12067 | 136.8 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy and Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules based on their interaction with infrared radiation. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

For a molecule with the structure of this compound, the expected characteristic vibrational modes would include:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands usually found between 3000-3100 cm⁻¹ due to the stretching vibrations of the C-H bonds on the phenyl ring.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ range corresponding to the stretching of C-H bonds in the methyl and methylene groups.

C=C Stretch (Aromatic): Overtone and combination bands typically observed in the 1600-2000 cm⁻¹ region, and fundamental stretching vibrations around 1450-1600 cm⁻¹.

C-O Stretch: A strong band in the fingerprint region, typically around 1000-1260 cm⁻¹, corresponding to the stretching of the carbon-oxygen bond of the primary alcohol.

Without experimental data, a precise analysis of the vibrational modes for this compound cannot be provided.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly powerful for determining the absolute configuration of enantiomers in solution. wikipedia.orgresearchgate.netbruker.com

A comprehensive search of scientific literature and spectral databases did not yield any specific studies on the Vibrational Circular Dichroism of this compound. As this compound is achiral, it does not exhibit VCD signals. The application of VCD is relevant for chiral molecules, where it can provide detailed three-dimensional structural information. wikipedia.org

Computational Chemistry and Theoretical Studies of 3 Methyl 3 Phenylbutan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3-methyl-3-phenylbutan-1-ol. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's conformational preferences and predicting its reactivity.

Conformational Analysis and Energy Landscape Exploration

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. The primary bonds contributing to this conformational flexibility are the C-C bond between the quaternary carbon and the adjacent methylene (B1212753) group, the C-O bond of the alcohol, and the C-C bond connecting the phenyl ring to the quaternary carbon.

A systematic conformational search and subsequent geometry optimization using DFT methods, such as B3LYP with a 6-31G* basis set, would reveal the various stable conformers and their relative energies. The potential energy surface of this compound is characterized by several local minima corresponding to these stable conformations. The global minimum would represent the most stable, and therefore most populated, conformation at equilibrium.

Key dihedral angles, such as the C-C-C-O and C-C-Ph angles, would define the geometry of each conformer. Intramolecular interactions, including steric hindrance between the bulky phenyl and tert-butyl groups and potential weak hydrogen bonding between the hydroxyl group and the phenyl ring's pi-electrons, would play a crucial role in determining the relative stability of these conformers.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Dihedral Angle (C-C-Ph) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | -60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 1.25 |

| C | 60° (gauche) | 60° (gauche) | 2.50 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational analysis might yield. The conformer labels and dihedral angles are representative of potential stable geometries.

Reactivity Predictions and Transition State Modeling

Quantum chemical calculations can predict the reactivity of this compound by analyzing its electronic properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key indicators of reactive sites.

The HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring, suggesting it can accept electrons in nucleophilic aromatic substitution reactions, although such reactions are generally not facile for this type of compound.

Transition state modeling can be employed to study the mechanisms of reactions involving this compound, such as its dehydration to form an alkene or its oxidation to a ketone. By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. For instance, in an acid-catalyzed dehydration, the transition state would likely involve the protonated hydroxyl group leaving as a water molecule, with simultaneous or subsequent formation of a double bond.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior in different environments, such as in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about its solvation, conformational dynamics, and intermolecular interactions.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | 1.3 | 29.5 |

| C(CH₃)₂ | 45.0 | - |

| CH₂-C | 2.1 | 49.0 |

| CH₂-OH | 3.8 | 60.0 |

| Phenyl C-ipso | - | 148.0 |

| Phenyl C-ortho | 7.4 | 126.0 |

| Phenyl C-meta | 7.3 | 128.5 |

| Phenyl C-para | 7.2 | 125.5 |

Note: The data in this table is based on generalized predictions for similar structural motifs and serves as an illustrative example. Actual predicted values would depend on the specific computational method and basis set used.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and phenyl ring vibrations. The predicted IR spectrum can be compared with experimental data to aid in the identification and structural elucidation of the compound. Key predicted vibrations would include a broad O-H stretching band around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C-O stretching around 1050 cm⁻¹.

Strategic Applications of 3 Methyl 3 Phenylbutan 1 Ol in Complex Organic Synthesis

Role as a Key Building Block and Versatile Synthetic Intermediate

3-Methyl-3-phenylbutan-1-ol serves as a foundational building block in organic synthesis, prized for its specific combination of functional groups and stereochemistry. biosynth.comevitachem.com The molecule contains a primary hydroxyl (-OH) group amenable to a wide range of transformations, and a sterically hindered quaternary carbon atom bearing a phenyl ring. This structure makes it an ideal starting point for creating more elaborate molecules.

The primary alcohol functionality can be readily oxidized to form the corresponding aldehyde, 3-methyl-3-phenylbutanal, or further to the carboxylic acid, 3-methyl-3-phenylbutanoic acid. These derivatives open up pathways to a host of other molecular families through reactions such as reductive amination, esterification, and amide bond formation. Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. For instance, the conversion of this compound into the isomeric tertiary alcohol, 3-methyl-3-phenylbutan-2-ol, highlights its utility as a synthetic intermediate that can be strategically manipulated. chegg.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₁H₁₆O | PubChem nih.govuni.lu |

| Molecular Weight | 164.24 g/mol | PubChem nih.gov |

| CAS Number | 21438-74-4 | PubChem nih.gov |

| SMILES | CC(C)(CCO)C1=CC=CC=C1 | PubChem nih.gov |

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The structural motif of this compound is present in various molecules of medicinal interest, establishing it as a valuable precursor in pharmaceutical development. evitachem.com Its derivatives have been explored for their potential therapeutic properties. A notable example is the use of structurally related amino alcohols in the development of selective glucocorticoid receptor (GR) modulators.

Research has led to the discovery of potent GR modulators for the treatment of inflammatory diseases. acs.org One such discovery process involved the synthesis of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol, a compound that shares the core phenylbutan-1-ol skeleton. acs.org This chiral amino alcohol serves as a key intermediate, demonstrating how the fundamental structure of 3-methyl-1-phenylbutan-1-ol (B3106074) can be elaborated with nitrogen-containing functional groups to create molecules with specific biological activities. acs.org The synthesis of these complex modulators underscores the importance of the phenylbutan-1-ol framework as a starting point for accessing new therapeutic agents.

While direct synthesis from this compound is one pathway, its derivatives, such as those with amino groups, are crucial for building these pharmacologically active compounds. The development of such molecules often requires multi-step syntheses where the initial scaffold provided by a phenylbutanol derivative is strategically modified to achieve the desired interaction with biological targets like the glucocorticoid receptor. acs.org

Development of Novel Chemical Scaffolds and Architectures

The development of novel chemical scaffolds is a central goal in medicinal chemistry and materials science, aiming to create diverse molecular libraries for screening and discovery. whiterose.ac.uk this compound is a valuable starting material for this purpose due to its capacity to undergo intramolecular cyclization reactions, leading to new and complex ring systems. biosynth.com

The proximity of the phenyl ring to the butanol chain allows for acid-catalyzed intramolecular cycloalkylation, a reaction that can generate fused or spirocyclic hydrocarbon frameworks. biosynth.com Such reactions can form tetralin-like structures (six-membered rings fused to the phenyl group), which are common cores in many biologically active compounds. The specific substitution pattern of this compound, particularly the gem-dimethyl group, can influence the regioselectivity of these cyclizations, providing a route to specific isomers that might otherwise be difficult to access.

The ability to form new cyclic structures is a powerful tool for generating chemical diversity. rug.nl For example, palladium-catalyzed intramolecular cyclization is a known method for creating indole (B1671886) and phenanthrene (B1679779) scaffolds from appropriate precursors. organic-chemistry.orgresearchgate.net By modifying this compound into a suitable alkyne or other reactive species, its core structure can be used to build these and other heterocyclic and polycyclic aromatic systems. These new molecular architectures serve as the basis for synthesizing libraries of compounds for high-throughput screening in drug discovery programs. whiterose.ac.uk

Future Research Directions and Emerging Trends in the Study of 3 Methyl 3 Phenylbutan 1 Ol

The landscape of chemical synthesis and molecular design is undergoing a significant transformation, driven by the dual needs for sustainability and innovation. For a compound like 3-Methyl-3-phenylbutan-1-ol, a tertiary alcohol with applications in fields such as fragrance chemistry, future research is poised to explore greener synthetic pathways, novel reactivity, precise stereochemical control, and the integration of advanced computational tools. These emerging trends promise to redefine how such molecules are created and utilized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.